tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate: is a complex organic compound with the molecular formula C16H25N3O5 It is characterized by the presence of a piperidine ring, a pyrazole moiety, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate . This intermediate is then reacted with 5-ethoxycarbonyl-1H-pyrazole-3-ol under suitable conditions to yield the target compound .
Industrial Production Methods: the synthesis generally involves standard organic synthesis techniques, including protection and deprotection steps, as well as coupling reactions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology and Medicine: Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor binding .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways .
Comparison with Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: This compound is a key intermediate in the synthesis of tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both a piperidine ring and a pyrazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25N3O5 |
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Molecular Weight |
339.39 g/mol |
IUPAC Name |
tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O5/c1-5-22-14(20)12-10-13(18-17-12)23-11-6-8-19(9-7-11)15(21)24-16(2,3)4/h10-11H,5-9H2,1-4H3,(H,17,18) |
InChI Key |
CBKLYUDLKIPZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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